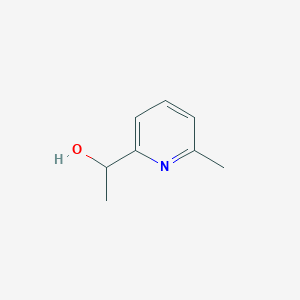

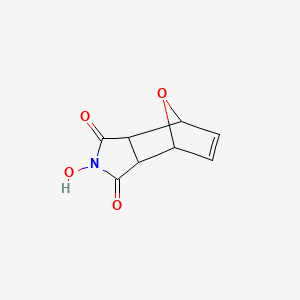

![molecular formula C8H13IN2O B3004672 [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol CAS No. 2226182-20-1](/img/structure/B3004672.png)

[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C8H13IN2O and a molecular weight of 280.109. It’s a derivative of pyrazole, a class of compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

Pyrazole compounds, like “[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of “[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol” includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Scientific Research Applications

Functionalization with D-Glucopyranose and Aminoalcohols The functionalization of iodopyrazoles, similar in structure to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, with D-Glucopyranose and aminoalcohols has been studied. This process involves the formation of N-nucleosides and pyrazole-1-yl-methylacetates, which can be further converted into corresponding amides, showing potential in nucleoside analog synthesis (Randow & Miethchen, 1991).

Synthesis of Pyrazole Derivatives The synthesis of new pyrazole derivatives under sonication conditions has been explored. These derivatives, including those similar to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, are synthesized using various hydrazines and chalcone-like heteroanalogues, highlighting the versatility of pyrazole compounds in chemical synthesis (Trilleras et al., 2013).

Catalysis in Methanol Synthesis Research on the catalytic conversion of carbon dioxide to methanol using iron(II) scorpionate catalysts, which involve pyrazol-1-yl groups, points to potential applications in eco-friendly methanol synthesis. This highlights a significant role in sustainable chemical processes (Ribeiro et al., 2017).

Development of Novel Heterocyclic Systems Computational and experimental studies on the synthesis of new pyrazolyl α-amino esters derivatives have been conducted. These studies, which include molecules structurally related to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, indicate potential in developing new active biomolecules (Mabrouk et al., 2020).

Electrochemical Applications Electrooxidation studies involving methylpyrazole, a compound related to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, have been conducted. This research points to potential applications in electrochemical processes and synthesis (Yoshida et al., 1995).

Catalysis in Stereoselective Transformations Research on the electrocatalytic transformation of aldehydes with pyrazolin-5-one, related to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, suggests applications in stereoselective synthesis, relevant for biomedical applications (Elinson et al., 2015).

Synthesis of Complex Organic Structures The synthesis and characterization of complex organic structures involving pyrazoles, akin to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, demonstrate their utility in the synthesis of novel organic compounds with potential pharmaceutical applications (Kumar et al., 2012).

Investigations in Catecholase Activity Studies on in situ copper complexes with pyrazole-based ligands reveal the potential of these complexes, structurally similar to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, in catecholase activity investigations. This is significant for understanding enzymatic reactions and designing biomimetic catalysts (Mouadili et al., 2013).

Future Directions

While specific future directions for “[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol” are not available, pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their broad range of chemical and biological properties . They continue to be a focus of research for the development of new drugs and therapeutic agents .

properties

IUPAC Name |

[5-iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-6(2)4-11-8(9)3-7(5-12)10-11/h3,6,12H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBFUEMHLRWAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)CO)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

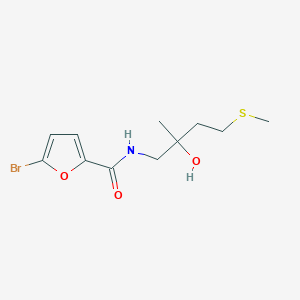

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)

![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

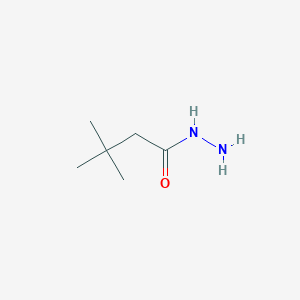

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)

![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)

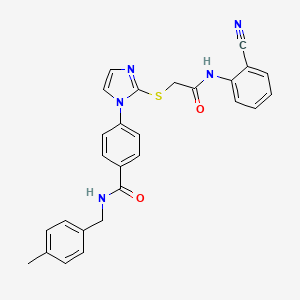

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)

![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)